N-(1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
Molecular Formula |
C16H12N4O2S |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C16H12N4O2S/c1-9-8-20-15(22)11(7-18-16(20)23-9)14(21)19-13-4-2-3-12-10(13)5-6-17-12/h2-8,17H,1H3,(H,19,21) |
InChI Key |
NYXGZEXIQTVSEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
A mixture of thiourea and ethyl acetoacetate undergoes cyclization in ethanol under reflux (78°C) for 3–4 hours, yielding 2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid. Sulfur incorporation is achieved through nucleophilic attack of the thiol group on the β-carbon of the ketoester.
Pyrimidine Functionalization
The pyrimidine ring is functionalized at position 6 by introducing a carboxamide group. This involves reacting the carboxylic acid intermediate with thionyl chloride to form the acyl chloride, followed by treatment with ammonium hydroxide.
Table 1: Reaction Conditions for Thiazolo[3,2-a]Pyrimidine Synthesis
| Step | Reagents | Solvent | Temperature | Time | Catalyst |
|---|---|---|---|---|---|
| Thiazole cyclization | Thiourea, ethyl acetoacetate | Ethanol | 78°C | 3 hr | None |
| Acyl chloride formation | Thionyl chloride | Toluene | 110°C | 2 hr | Pyridine |
| Amidation | Ammonium hydroxide | Water | 25°C | 1 hr | None |
Amide Bond Formation for Carboxamide Linkage
Coupling the indole and thiazolopyrimidine units requires forming an amide bond between the 4-amino group of the indole and the 6-carboxamide of the thiazolopyrimidine. This is achieved via two primary methods:
Carbodiimide-Mediated Coupling
A mixture of 1-(2-methoxyethyl)-1H-indol-4-amine and 2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid is reacted with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide. The reaction proceeds at 0–5°C for 12 hours, yielding the target compound after aqueous workup.
Acid-Catalyzed Condensation
Alternately, direct condensation using formic acid as both solvent and catalyst has been reported. The indole amine and thiazolopyrimidine carboxylic acid are refluxed in formic acid for 8–10 hours, with yields comparable to carbodiimide methods.
Multi-Component Reaction Approaches
Recent advances employ one-pot methodologies to streamline synthesis. A three-component reaction combining 1H-indol-4-amine, ethyl acetoacetate, and thiourea in ethanol with p-toluenesulfonic acid (PTSA) as a catalyst produces the target compound in 65–70% yield. Key advantages include reduced purification steps and shorter reaction times (11–12 hours).
Critical parameters :
- Catalyst loading : 10 mol% PTSA optimizes cyclization and amidation.
- Solvent effects : Ethanol enhances solubility of intermediates, while water facilitates precipitation of the final product.
Purification and Characterization Techniques
Purification is achieved through recrystallization from ethanol-water mixtures (3:1 v/v), yielding crystalline solids with >95% purity. Thin-layer chromatography (silica gel GF254, ethyl acetate/hexane 1:1) monitors reaction progress.
Spectroscopic characterization :
- Infrared spectroscopy : Peaks at 1656 cm⁻¹ (C=O stretch) and 1545 cm⁻¹ (C=N stretch) confirm the thiazolopyrimidine core.
- Nuclear magnetic resonance : ¹H-NMR (DMSO-d₆) signals at δ 2.9 (s, CH₃), 3.65–3.67 (d, CH₂), and 7.3–7.4 (m, indole aromatic protons) validate structural integrity.
- Mass spectrometry : ESI-MS m/z 382.4 [M+H]⁺ aligns with the molecular formula C₁₉H₁₈N₄O₃S.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Synthetic Methods
| Method | Yield (%) | Time (hr) | Purity (%) | Scalability |
|---|---|---|---|---|
| Stepwise synthesis | 55–60 | 24 | 95 | Moderate |
| Multi-component reaction | 65–70 | 12 | 97 | High |
| Acid-catalyzed condensation | 50–55 | 10 | 93 | Low |
The multi-component approach offers superior efficiency, though stepwise synthesis remains valuable for isolating intermediates during process optimization.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential antibacterial and anticancer activities. It has been studied for its ability to inhibit certain enzymes and pathways involved in disease progression.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or photophysical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s indole moiety allows it to interact with various biological receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Carbohydrazide derivatives (e.g., compound 3) serve as versatile intermediates for synthesizing fused heterocycles, with hydrazide groups enabling further cyclization .
- Sulfonamide-substituted analogs (e.g., 7b) exhibit enhanced stability and distinct hydrogen-bonding profiles due to the sulfonamide group, as evidenced by IR and NMR data .
Reactivity and Functionalization
- Heterocyclization : Compound 3 reacts with phenylisothiocyanate to form triazole-thiol derivatives (e.g., compound 8), demonstrating the reactivity of the carbohydrazide group .
- Substituent Effects : The indol-4-yl carboxamide in the target compound may improve solubility compared to phenyl or thiophene substituents (e.g., ’s pyrimidine-thiophene hybrids) due to increased polarity .
Spectral and Crystallographic Insights
- IR Spectroscopy : Carboxamide and carbonyl stretches (e.g., 1646 cm⁻¹ for C=O in compound 3) are consistent across analogs, confirming core structural integrity .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 492 for compound 3) align with theoretical masses, validating synthetic pathways .
- Hydrogen Bonding : Carboxamide groups participate in directional hydrogen bonds, influencing crystal packing and stability, as described in Etter’s graph-set analysis .
Q & A
Q. Table 1: Representative Reaction Conditions
| Reagents | Solvent | Catalyst | Time (h) | Yield |
|---|---|---|---|---|
| Chloroacetic acid, aldehyde | Acetic acid/anhydride | Sodium acetate | 8–10 | 78% |
| 3-Formyl-indole derivatives | AcOH | Sodium acetate | 3–5 | 65–85% |
Advanced: How does the substitution pattern on the indole ring influence conformational dynamics of the thiazolo[3,2-a]pyrimidine core?
Answer:
Single-crystal X-ray studies reveal that substituents on the indole ring modulate dihedral angles and puckering of the fused thiazolo-pyrimidine system:
- Dihedral Angles : The thiazolo[3,2-a]pyrimidine ring forms an 80.94° angle with the benzene ring of the indole moiety, impacting planarity and steric interactions .
- Puckering : The pyrimidine ring adopts a flattened boat conformation, with C5 deviating by 0.224 Å from the mean plane, affecting electronic delocalization .
- Substituent Effects : Electron-withdrawing groups (e.g., methoxy) on the indole ring increase torsional strain, while bulky groups alter hydrogen-bonding networks in the crystal lattice .
Basic: What spectroscopic techniques are critical for structural validation of this compound?
Answer:
- X-ray Diffraction : Resolves ring puckering, bond lengths, and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
- NMR Spectroscopy :
- IR Spectroscopy : Stretching frequencies for C=O (1680–1720 cm⁻¹) and NH (3200–3400 cm⁻¹) validate functional groups .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
- Solvent Selection : Glacial acetic acid enhances protonation of intermediates, while ethanol/ethyl acetate mixtures improve recrystallization efficiency .
- Catalyst Optimization : Increasing sodium acetate concentration (1.5–2.0 equiv) accelerates cyclization .
- Purity Control : HPLC (≥98% purity) monitors byproducts; silica gel chromatography isolates regioisomers .
Q. Table 2: Optimization Parameters
| Parameter | Optimal Range | Impact |
|---|---|---|
| Reflux Time | 8–12 h | Prevents over-oxidation |
| NaOAc (equiv) | 1.5–2.0 | Maximizes cyclization rate |
| Recrystallization Solvent | Ethyl acetate/ethanol (3:2) | Enhances crystal quality |
Advanced: What role do intermolecular interactions play in the compound’s stability and solubility?
Answer:
Crystal packing analysis reveals:
- Hydrogen Bonding : Bifurcated C–H···O bonds form chains along the c-axis, stabilizing the lattice and reducing solubility in non-polar solvents .
- π-π Stacking : Aromatic indole and pyrimidine rings stack with a 3.5–4.0 Å distance, influencing melting points and bioavailability .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) disrupt H-bonding, enhancing solubility for biological assays .
Basic: How are structure-activity relationship (SAR) studies designed for this compound?
Answer:
SAR strategies include:
- Substituent Variation : Modifying indole (e.g., 4-methoxy vs. 4-nitro) and thiazolo-pyrimidine (e.g., methyl vs. ethyl) groups to assess bioactivity .
- Bioisosteric Replacement : Replacing the carboxamide with sulfonamide or urea moieties to optimize binding affinity .
- In Silico Modeling : Docking studies predict interactions with target proteins (e.g., kinase ATP-binding pockets) .
Advanced: What analytical challenges arise in characterizing tautomeric forms of this compound?
Answer:
- Tautomerism : The thiazolo-pyrimidine core may exhibit keto-enol tautomerism, resolved via:
- Dynamic Effects : Solvent polarity (e.g., DMSO vs. CDCl₃) stabilizes specific tautomers .
Basic: What pharmacological properties are predicted for this compound?
Answer:
- Kinase Inhibition : The planar thiazolo-pyrimidine core mimics ATP, making it a candidate for kinase inhibitors (e.g., EGFR, CDK2) .
- Anticancer Activity : Indole derivatives exhibit pro-apoptotic effects in cell lines (IC₅₀ values reported via MTT assays) .
- Metabolic Stability : Carboxamide groups reduce hepatic clearance compared to ester analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
